4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a complex organic compound notable for its potential applications in medicinal chemistry. It is classified under the category of heterocyclic compounds due to the presence of multiple ring structures, including a pyridine and an azetidine. The compound's unique structure may provide various biological activities, although specific research on its therapeutic uses remains limited.
The compound is cataloged with the Chemical Abstracts Service number 2549048-68-0 and has a molecular formula of C17H16N2O4. Its molecular weight is approximately 312.32 g/mol. This compound is primarily intended for research purposes and is not approved for human or veterinary therapeutic applications.
Due to the complexity of the structure, careful control of reaction conditions, such as temperature and pH, would be essential to ensure high yields and purity of the final product.
The structure of 4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide features several key functional groups:
The InChI key for this compound is VAMKXWVFAAICAQ-UHFFFAOYSA-N, and its canonical SMILES representation is C1COC2=C(C=CC=C2O1)C(=O)N3CC(C3)OC4=CC=NC=C4.
Further studies are required to elucidate specific reaction pathways and mechanisms relevant to this compound.
As of now, there are no reported data on the physical properties (such as melting point or boiling point) or chemical properties (such as solubility or stability) for 4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide. This absence of data highlights the need for further experimental studies to characterize these properties comprehensively.
While specific applications of 4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide have not been explicitly documented in scientific literature, its structural characteristics suggest potential roles in:
CAS No.: 943001-56-7
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 33227-10-0
CAS No.: 1068-67-3